molecular formula C13H3BF10 B13357420 Methylbis(perfluorophenyl)borane CAS No. 170151-48-1

Methylbis(perfluorophenyl)borane

Cat. No.: B13357420
CAS No.: 170151-48-1
M. Wt: 359.96 g/mol
InChI Key: YQBCCUZMESBDAG-UHFFFAOYSA-N
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Description

Methylbis(perfluorophenyl)borane is an organoborane compound known for its high Lewis acidity and remarkable reactivity. This compound has gained significant attention in the field of chemistry due to its ability to act as a versatile reagent for various chemical transformations. The presence of perfluorophenyl groups enhances its stability and reactivity, making it a valuable tool in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylbis(perfluorophenyl)borane typically involves the reaction of perfluorophenylborane with methylating agents. One common method is the reaction of bis(perfluorophenyl)borane with methyl lithium or methyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale applications in various industries.

Chemical Reactions Analysis

Types of Reactions: Methylbis(perfluorophenyl)borane undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boronic acids or borates.

    Reduction: It can be reduced to form borohydrides or other reduced boron species.

    Substitution: The perfluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.

Scientific Research Applications

Methylbis(perfluorophenyl)borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylbis(perfluorophenyl)borane is primarily based on its high Lewis acidity. The compound can accept electron pairs from various substrates, facilitating a range of chemical transformations. The perfluorophenyl groups enhance the electron-withdrawing capability of the boron atom, making it highly reactive. This reactivity is harnessed in catalytic processes, where the compound activates substrates and promotes bond formation or cleavage .

Comparison with Similar Compounds

Methylbis(perfluorophenyl)borane can be compared with other similar compounds, such as tris(perfluorophenyl)borane and bis(pentafluorophenyl)borane . While all these compounds exhibit high Lewis acidity, this compound is unique due to the presence of a methyl group, which can influence its reactivity and selectivity in certain reactions. The comparison highlights the following points:

    Tris(perfluorophenyl)borane: Known for its exceptional stability and reactivity, often used in polymerization and reduction reactions.

    Bis(pentafluorophenyl)borane: Similar in structure but lacks the methyl group, which can affect its reactivity profile.

Properties

CAS No.

170151-48-1

Molecular Formula

C13H3BF10

Molecular Weight

359.96 g/mol

IUPAC Name

methyl-bis(2,3,4,5,6-pentafluorophenyl)borane

InChI

InChI=1S/C13H3BF10/c1-14(2-4(15)8(19)12(23)9(20)5(2)16)3-6(17)10(21)13(24)11(22)7(3)18/h1H3

InChI Key

YQBCCUZMESBDAG-UHFFFAOYSA-N

Canonical SMILES

B(C)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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